Home > Products > Screening Compounds P72615 > 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine
1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine -

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine

Catalog Number: EVT-6091956
CAS Number:
Molecular Formula: C25H32ClN3O2
Molecular Weight: 442.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine

Compound Description: 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine is a key intermediate in the synthesis of Trazodone hydrochloride and its analogues. []

Relevance: This compound shares the core 1-(3-chlorophenyl)piperazine moiety with 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. It represents a simplified structure lacking the 3-piperidinyl and 3-(2-methoxyphenyl)propanoyl substituents found in the target compound. []

2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a] pyridine-3-(2H)-one hydrochloride (Trazodone Hydrochloride)

Compound Description: Trazodone hydrochloride (5), along with its analogues, are synthesized through a condensation reaction utilizing Montmorillonite K10 clay as a catalyst. These compounds exhibit significant biological activity. []

Relevance: Trazodone hydrochloride is structurally related to 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine through the shared 1-(3-chlorophenyl)piperazine moiety. The key difference lies in the presence of a 2-[3-{propyl]-1,2,4-triazolo[4,3-a] pyridine-3-(2H)-one hydrochloride substituent on the piperazine nitrogen in Trazodone, compared to the {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl} substituent in the target compound. []

1- Benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H- indole-2- carboxamide (HJZ-12)

Compound Description: HJZ-12 functions as a selective α1D/1A antagonist, demonstrating high selectivity for α1D- and α1A- AR compared to a1B-AR in vitro. Studies show its potential in treating benign prostatic hyperplasia (BPH) through both α1-dependent and α1-independent mechanisms. []

Relevance: This compound shares the 4-(2-methoxyphenyl)piperazine-1-yl substructure with 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. The primary difference lies in the presence of a 1-benzyl-N-(3-propyl)-1H- indole-2- carboxamide substituent on the piperazine nitrogen in HJZ-12, contrasting with the {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl} substituent in the target compound. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10)

Compound Description: These compounds are designed as potential highly selective 5-HT1A receptor inhibitors. They incorporate a 4-alkyl-1-arylpiperazine scaffold, a structural feature known for its contribution to the development of selective 5-HT1A receptor inhibitors. []

Relevance: Both compounds share the 4-(2-methoxyphenyl)piperazin-1-ylpropyl substructure with 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. The difference lies in the substituents on the propyl chain attached to the piperazine nitrogen. Compound (8) has a tricyclo[3.3.1.13,7]decan-1-amine substituent, compound (10) has a 3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine substituent, whereas the target compound has a {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl} substituent. []

2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1H‐1,2,3‐triazol‐4‐yl) propanoic acid

Compound Description: This compound is a methoxyphenyl piperazine derivative developed as a potential 5HT1A receptor imaging agent. It utilizes a 1, 2, 3 triazole system for chelation with 99mTc-tricarbonyl, enabling radiolabeling for imaging purposes. []

Relevance: This compound shares the 4-(2-methoxyphenyl) piperazine-1-yl substructure with 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. The main difference lies in the 2‐amino‐3‐(1‐(4‐(butyl)‐1H‐1,2,3‐triazol‐4‐yl) propanoic acid substituent on the piperazine nitrogen, as opposed to the {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl} substituent in the target compound. []

OPC-14523 ([1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate])

Compound Description: OPC-14523 (OPC) is a novel compound exhibiting affinity for σ and 5-HT1A receptors and the 5-HT transporter. It demonstrates antidepressant-like effects in animal models potentially due to its modulation of serotonergic neurotransmission. []

Relevance: This compound shares the 4-(3-chlorophenyl)-1-piperazinyl substructure with 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. The key distinction is the presence of a [1-[3-(propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] substituent on the piperazine nitrogen in OPC-14523, contrasting the {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl} substituent in the target compound. []

AR-C239 (2-[2-[4(o-methoxyphenyl)-piperazine-1-Yl]-ethyl]4,4-dimethyl-1,3(2H-4H) isoquinolinedione)

Compound Description: AR-C239 acts as a potent alpha-adrenoceptor blocking drug. It specifically targets alpha 1-adrenoceptors, making it a valuable tool for studying and characterizing this receptor subtype. []

Relevance: This compound shares the 4-(o-methoxyphenyl)-piperazine-1-Yl substructure with 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. The main structural difference lies in the presence of a 2-[2-(ethyl]4,4-dimethyl-1,3(2H-4H) isoquinolinedione substituent on the piperazine nitrogen in AR-C239, unlike the {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl} substituent found in the target compound. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl] piperazine (p-MPPI) and 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p- fluorobenzamido]ethyl]piperazine (p-MPPF)

Compound Description: p-MPPI and p-MPPF function as competitive antagonists of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors in vivo. They do not exhibit partial agonist activity at these receptors. []

Relevance: These compounds share the 4-(2'-methoxyphenyl)piperazine-1-yl substructure with 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine. p-MPPI features a [2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl] substituent on the piperazine nitrogen, while p-MPPF has a [2'-[N-(2''-pyridinyl)-p- fluorobenzamido]ethyl] substituent. This contrasts with the {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl} substituent present in the target compound. []

Properties

Product Name

1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}piperazine

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(2-methoxyphenyl)propan-1-one

Molecular Formula

C25H32ClN3O2

Molecular Weight

442.0 g/mol

InChI

InChI=1S/C25H32ClN3O2/c1-31-24-10-3-2-6-20(24)11-12-25(30)29-13-5-9-23(19-29)28-16-14-27(15-17-28)22-8-4-7-21(26)18-22/h2-4,6-8,10,18,23H,5,9,11-17,19H2,1H3

InChI Key

LPXGHNNOETUSMI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.